Eliglustat intermediate 3

Chiral synthesis Diastereoselective reduction Stereochemical purity

This penultimate chiral intermediate (CAS 491833-26-2) carries the fully defined (2S,3R) stereochemistry with >99:1 dr, enabling direct conversion to Eliglustat free base. Procuring this compound bypasses multiple upstream asymmetric synthesis and chiral resolution steps, reducing process complexity and improving cumulative yield. It also serves as a characterized impurity reference standard (Eliglustat Impurity 6) for HPLC/UPLC method validation under ICH Q3A. Supplied with a Certificate of Analysis documenting stereochemical purity, identity, and residual solvents.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
Cat. No. B13644366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliglustat intermediate 3
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4
InChIInChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2
InChIKeyNGVKCJVEHJKVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eliglustat Intermediate 3 (CAS 491833-26-2): Identity and Role in Gaucher Disease API Manufacturing


Eliglustat intermediate 3 (CAS 491833-26-2), chemically defined as (2S,3R)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one (C23H28N2O5; MW 412.49), is a penultimate chiral intermediate in the synthesis of Eliglustat hemitartrate, the active pharmaceutical ingredient (API) marketed as CERDELGA® . This compound incorporates the fully assembled 1,4-benzodioxane core, pyrrolidine moiety, and two contiguous stereocenters at C2 and C3, with the (2S,3R) configuration essential for downstream conversion to the active (1R,2R) enantiomer of Eliglustat [1]. Its procurement as a characterized intermediate with specified stereochemical purity bypasses multiple upstream chiral resolution and asymmetric synthesis steps, directly enabling late-stage API assembly [2].

Why Generic Substitution of Eliglustat Intermediate 3 with Structural Analogs Compromises API Quality


Eliglustat intermediate 3 is not interchangeable with its preceding intermediates (e.g., Eliglustat intermediate 2, CAS 491833-25-1) or alternative synthetic entry points due to its unique position at the stereochemical convergence of the synthesis [1]. While intermediate 2 lacks the fully defined (2S,3R) stereochemistry, intermediate 3 carries two contiguous stereocenters that directly translate to the (1R,2R) configuration of the final API [2]. Substitution with a different diastereomer or an earlier intermediate would require additional asymmetric transformation steps and chiral purification, increasing process complexity and reducing overall yield [3]. Furthermore, intermediate 3 serves as a critical reference marker for impurity profiling—its presence or absence in API batches provides direct evidence of synthetic pathway completion and process control .

Quantitative Differentiation of Eliglustat Intermediate 3: Evidence-Based Procurement Criteria


Stereochemical Fidelity: Intermediate 3 Retains Two Fully Defined Chiral Centers vs. Precursor Intermediates

Eliglustat intermediate 3 is the first intermediate in the synthetic sequence where both contiguous stereocenters are fully established and locked. In the substrate-directed diastereoselective reduction of keto intermediate 4 using sodium borohydride, the alcohol (intermediate 5, which corresponds to intermediate 3 after deprotection) is obtained with >99:1 diastereomeric ratio (dr) and 95% isolated yield [1]. In contrast, the preceding keto intermediate 4 has only one stereocenter defined. This stereochemical advancement is critical: the ruthenium-catalyzed DKR-ATH route achieves >99:1 dr and 99.7% ee at the equivalent intermediate stage on a 100 g scale .

Chiral synthesis Diastereoselective reduction Stereochemical purity

Process Efficiency: Intermediate 3 Enables Higher Cumulative Yield vs. Alternative Entry Points

Synthetic routes that bypass intermediate 3 by entering at an earlier stage require additional steps with cumulative yield penalties. The four-step telescoped process to afford the keto intermediate (4) achieves 74% overall yield [1]. The ruthenium-catalyzed DKR-ATH route achieves an 85% overall yield over three telescoped steps to the α-dibenzylamino β-ketoester intermediate, with the key intermediate 5 obtained in 90% isolated yield on a 100 g scale . In contrast, a six-step synthesis from simpler precursors without intermediate 3 achieves only 28.4% overall yield .

Process chemistry Overall yield Telescoped synthesis

Scalability Validation: Intermediate 3 Synthesis Demonstrated at 100 g Scale with Consistent Stereochemical Purity

The synthesis of Eliglustat intermediate 3 has been validated at multigram scale under industrial process conditions. The ruthenium-catalyzed DKR-ATH route produced the key intermediate (5, equivalent to intermediate 3 after deprotection) in 90% isolated yield with >99:1 dr and 99.7% ee on a 100 g scale . Additionally, the full nine-step synthesis was performed on a multigram scale to afford the final API with >99.9% de and >99.9% ee in 56.8% overall yield . In contrast, earlier patent literature (CN104557851A) describes routes using nitro compounds with safety concerns and raw material availability limitations .

Scale-up Process robustness Pilot plant validation

Regulatory Compliance: Intermediate 3 as a Characterized Impurity Reference Standard

Eliglustat intermediate 3 (CAS 491833-26-2) is formally catalogued as "Eliglustat Impurity 6" and "Eliglustat Acetamide Amino Alcohol" by multiple pharmaceutical impurity standards manufacturers, including CymitQuimica (ST-EA-CP-E66003) and SynZeal [1]. This dual identity—both a synthetic intermediate and a characterized impurity reference standard—is unique among Eliglustat intermediates. Other Eliglustat intermediates such as intermediate 2 (CAS 491833-25-1) are not cross-listed as impurity standards in pharmacopeial or regulatory documentation [2]. The compound is supplied with full Certificate of Analysis (COA) documentation meeting regulatory requirements for ANDA and DMF submissions .

Impurity profiling ANDA submission Quality control

Diastereoselectivity in Downstream Amination: Intermediate 3-Derived Scaffold Achieves >20:1 dr

When the 1,2-amino alcohol scaffold contained in intermediate 3 is generated via alternative synthetic approaches, the diastereoselectivity varies significantly by methodology. The diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate in toluene/hexane (10:1) affords the syn-1,2-amino alcohol (structurally equivalent to the core of intermediate 3) at 62% yield with >20:1 dr [1]. This compares favorably with other amination methods: the substrate-directed reduction of keto intermediate 4 using sodium borohydride achieves >99:1 dr and 95% yield [2].

Diastereoselective amination Chiral auxiliary Stereocontrol

Optimal Procurement and Application Scenarios for Eliglustat Intermediate 3 (CAS 491833-26-2)


Late-Stage API Manufacturing: Direct Amidation to Eliglustat Free Base

Eliglustat intermediate 3 is optimally procured when the synthetic goal is the penultimate step conversion to Eliglustat free base via amidation with octanoic acid or its activated ester. The (2S,3R) configuration of intermediate 3, with >99:1 dr [1] and 99.7% ee at scale , ensures that the final API meets the >99.5% ee purity specification required for pharmaceutical use [2]. This scenario is particularly suitable for CMOs seeking to reduce in-house chiral resolution steps and for generic manufacturers preparing ANDA submissions where intermediate impurity profiles must be fully characterized.

Impurity Profiling and Analytical Method Validation

Eliglustat intermediate 3 serves as a characterized impurity reference standard (Eliglustat Impurity 6) for HPLC/UPLC method development, forced degradation studies, and stability-indicating assay validation [1]. Procurement in this scenario supports regulatory submissions by enabling accurate quantification of process-related impurities in API batches. The compound is supplied with a Certificate of Analysis (COA) documenting purity, identity, and residual solvent content, meeting ICH Q3A guidelines for impurity control .

Pilot Plant Scale-Up and Process Validation Campaigns

For organizations transitioning from laboratory to pilot plant scale, intermediate 3 offers validated process robustness. The ruthenium-catalyzed DKR-ATH route has been demonstrated at 100 g scale with consistent stereochemical purity (>99:1 dr, 99.7% ee) and without chromatographic purification [1]. This scenario is applicable to contract research organizations (CROs) and CDMOs executing process validation batches under cGMP conditions, where reproducible intermediate quality is a critical process parameter.

Alternate Synthetic Route Benchmarking and Route Scouting

In route scouting studies comparing alternative synthetic approaches, intermediate 3 serves as a benchmark for evaluating diastereoselectivity and cumulative yield. The four-step telescoped process affording the keto intermediate in 74% overall yield [1] and the nine-step total synthesis achieving 21% overall yield [1] provide quantitative baselines against which novel methodologies (e.g., photocatalytic or enzymatic routes) are measured. Procurement in this context enables direct head-to-head comparison of new synthetic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eliglustat intermediate 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.